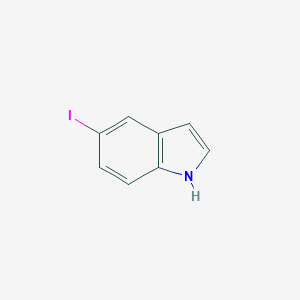

5-Iodoindole

説明

Structure

3D Structure

特性

IUPAC Name |

5-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQLYTUWUQMGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382031 | |

| Record name | 5-Iodoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16066-91-4 | |

| Record name | 5-Iodoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Role of 5-Iodoindole in Modern Research: A Technical Guide

For Immediate Release

[City, State] – [Date] – 5-Iodoindole, a halogenated derivative of the ubiquitous indole (B1671886) scaffold, has emerged as a pivotal building block in synthetic and medicinal chemistry. Its strategic application in the construction of complex heterocyclic systems has positioned it as a valuable tool for researchers in drug discovery and materials science. This technical guide provides an in-depth overview of the core research applications of 5-iodoindole, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and synthetic workflows.

Core Applications in Research

5-Iodoindole's utility in research is primarily centered on its role as a versatile synthetic intermediate. The presence of the iodine atom at the 5-position of the indole ring provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of novel molecular architectures. This has led to its use in the development of compounds with potential therapeutic applications, including antimicrobial, nematicidal, and anticancer agents.

Antimicrobial and Antibiofilm Activity

Recent studies have highlighted the potential of 5-iodoindole as an effective antimicrobial and antibiofilm agent, particularly against multidrug-resistant bacteria such as Acinetobacter baumannii.[1][2][3][4] It has been shown to inhibit bacterial growth, disrupt biofilm formation, and even eradicate mature biofilms.[1][5]

Table 1: Antimicrobial Activity of 5-Iodoindole

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Acinetobacter baumannii (XDRAB) | 64 µg/mL | [5] |

| Staphylococcus aureus | 100 µg/mL | [6] |

Nematicidal Activity

5-Iodoindole has demonstrated significant nematicidal activity against root-knot nematodes like Meloidogyne incognita.[7][8] Research suggests that it induces oxidative stress, leading to rapid cell death in nematodes.[7] At a concentration of 50 μg/mL, 5-iodoindole was observed to cause rapid juvenile death within 6 hours.[7]

Role in Cancer Research: Synthesis of Bioactive Molecules

In the realm of oncology, 5-iodoindole serves as a key precursor for the synthesis of molecules targeting various cancer-related pathways. Its derivatives have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy, and as modulators of tubulin polymerization, a validated strategy in cancer chemotherapy.[9][10][11]

Key Biological Pathways

The IDO1 Signaling Pathway in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in tumor immune escape.[12][13] It catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway.[14] This depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, suppress the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[12][13] This creates an immunosuppressive tumor microenvironment, allowing cancer cells to evade the host's immune system. 5-Iodoindole is utilized in the synthesis of IDO1 inhibitors, which aim to block this pathway and restore anti-tumor immunity.[15][16]

Experimental Protocols

Synthesis of 5-Ethynyl-1H-indole via Sonogashira Coupling

The Sonogashira coupling is a widely used cross-coupling reaction in organic synthesis to form carbon-carbon bonds. It is particularly useful for the alkynylation of aryl halides, such as 5-iodoindole.

Materials:

-

5-Iodoindole

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous solvent (e.g., acetonitrile (B52724) or THF)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 5-iodoindole (1.0 mmol), the palladium catalyst (e.g., 0.02 mmol), and CuI (e.g., 0.04 mmol).

-

Add the anhydrous solvent (e.g., 10 mL) and triethylamine (e.g., 3.0 mmol).

-

Add trimethylsilylacetylene (1.2 mmol) dropwise to the stirred solution.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography to yield the silyl-protected alkynylated indole.

-

The trimethylsilyl (B98337) protecting group can be removed using standard conditions (e.g., K₂CO₃ in methanol) to afford 5-ethynyl-1H-indole.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[5]

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton broth (or other suitable growth medium)

-

5-Iodoindole stock solution

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of 5-iodoindole in the growth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the bacterial strain to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a positive control well (bacteria and medium, no inhibitor) and a negative control well (medium only).

-

Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of 5-iodoindole that completely inhibits visible bacterial growth.

Conclusion

5-Iodoindole continues to be a compound of significant interest in chemical and biological research. Its versatility as a synthetic precursor enables the exploration of novel chemical space and the development of new therapeutic agents. The data and protocols presented in this guide are intended to support researchers in leveraging the potential of this valuable molecule in their scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Killing and Biofilm Inhibition of Multidrug-Resistant Acinetobacter baumannii Strains and Other Microbes by Iodoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nematicidal activity of 5-iodoindole against root-knot nematodes [ouci.dntb.gov.ua]

- 9. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Targeting the IDO1 pathway in cancer: from bench to bedside | springermedizin.de [springermedizin.de]

- 13. d-nb.info [d-nb.info]

- 14. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Iodoindole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of synthetic methodologies for the preparation of 5-iodoindole, a valuable building block in medicinal chemistry and materials science. The document details various synthetic routes from indole (B1671886), with a focus on reaction mechanisms, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in their work.

Direct C5-H Iodination of Indole

A highly efficient and regioselective method for the synthesis of 5-iodoindoles is the direct C-H iodination of the indole nucleus. This approach avoids the need for pre-functionalized starting materials and often proceeds under mild conditions with high functional group tolerance.[1][2] A notable example of this is the use of N-iodosuccinimide (NIS) as the iodine source in the presence of a Lewis acid catalyst.[3][4]

Iodination using N-Iodosuccinimide (NIS) and Boron Trifluoride Etherate (BF₃·OEt₂)

This method provides a practical and regioselective route to C5-iodinated indoles.[2][3][4] The reaction is believed to proceed via a radical pathway.[1][2] The general scheme for this reaction is as follows:

Reaction Scheme:

Indole + NIS --(BF₃·OEt₂)--> 5-Iodoindole

Experimental Protocol: [3]

To a 10 mL round-bottom flask, add the indole derivative (0.5 mmol), N-iodosuccinimide (NIS) (0.5 mmol), and dichloromethane (B109758) (3 mL). To this stirred suspension, add boron trifluoride etherate (BF₃·OEt₂) (1.0 mmol) at room temperature. The reaction mixture is then stirred at room temperature for 4 hours under an air atmosphere. Upon completion, the reaction mixture is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 5-iodoindole derivative.[3]

Quantitative Data for C5-Iodination of Various Indole Derivatives: [3]

| Entry | Indole Derivative | Product | Yield (%) |

| 1 | Indole-3-carbaldehyde | 5-Iodo-1H-indole-3-carbaldehyde | 78 |

| 2 | 1-Benzyl-indole-3-carbaldehyde | 1-Benzyl-5-iodo-1H-indole-3-carbaldehyde | 69 |

| 3 | Methyl 1H-indole-3-carboxylate | Methyl 5-iodo-1H-indole-3-carboxylate | 71 |

| 4 | Ethyl 1H-indole-3-carboxylate | Ethyl 5-iodo-1H-indole-3-carboxylate | 70 |

| 5 | 6-Methyl-1-tosyl-indole-3-carbaldehyde | 5-Iodo-6-methyl-1-tosyl-1H-indole-3-carbaldehyde | 87 |

| 6 | 6-Methoxy-1-tosyl-indole-3-carbaldehyde | 5-Iodo-6-methoxy-1-tosyl-1H-indole-3-carbaldehyde | 75 |

Spectroscopic Data for 5-Iodo-1H-indole-3-carbaldehyde: [3]

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.27 (s, 1H), 9.92 (s, 1H), 8.44 (s, 1H), 8.29 (d, J = 3.1 Hz, 1H), 7.53 (dd, J = 8.5, 1.4 Hz, 1H), 7.37 (d, J = 8.5 Hz, 1H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6.

-

IR (cm⁻¹): 3239, 2924, 2804, 2749, 2360, 1650, 1435, 1386, 1285, 1232, 1124, 1088, 878, 789, 666, 608.

-

HRMS (ESI) m/z: [M + Na]⁺ calcd for C₉H₆INNaO: 293.9386; found: 293.9385.

Sandmeyer Reaction Approach

The Sandmeyer reaction is a classical and versatile method for the synthesis of aryl halides from aryl amines.[5][6] In the context of 5-iodoindole synthesis, this multi-step process typically begins with 5-nitroindole (B16589). The nitro group is first reduced to an amino group, which is then diazotized and subsequently displaced by iodide.[5]

Reaction Scheme:

5-Nitroindole --(Reduction)--> 5-Aminoindole (B14826) --(1. NaNO₂, H⁺; 2. KI)--> 5-Iodoindole

Experimental Protocol (General Outline): [5][7]

-

Reduction of 5-Nitroindole: The reduction of 5-nitroindole to 5-aminoindole can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Diazotization of 5-Aminoindole: The resulting 5-aminoindole is dissolved in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) (NaNO₂) in water is then added dropwise to form the diazonium salt.[7]

-

Iodide Displacement: An aqueous solution of potassium iodide (KI) is added to the freshly prepared diazonium salt solution. The mixture is then typically warmed to room temperature or gently heated to facilitate the displacement of the diazonium group by iodide and the evolution of nitrogen gas.

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent, and the crude 5-iodoindole is purified by column chromatography or recrystallization.

Iodination using Iodine Monochloride and Celite

Another effective method for the direct iodination of indoles involves the use of iodine monochloride (ICl) adsorbed onto Celite.[1][8] This reagent system offers a mild and efficient way to achieve iodination, often with high yields.[8] While this method is generally used for iodination at the C3 position of unsubstituted indole, the regioselectivity can be influenced by the substitution pattern on the indole ring.

Experimental Protocol (General Outline): [1][8]

A solution of iodine monochloride in a suitable solvent is added to a suspension of Celite. The solvent is then removed to yield the ICl-Celite reagent. The indole is dissolved in an appropriate solvent, such as dichloromethane, and the ICl-Celite is added. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction mixture is then filtered through a pad of silica gel, and the solvent is evaporated to yield the iodinated indole.[1]

Visualization of Synthetic Pathways

The following diagram illustrates the key synthetic routes to 5-iodoindole from indole and its derivatives.

Caption: Synthetic routes to 5-iodoindole and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ht.bloomtechz.com [ht.bloomtechz.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Biological Versatility of 5-Iodoindole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities. Among its halogenated derivatives, 5-iodoindoles have emerged as a promising class of compounds with significant potential in therapeutic applications, including anticancer, antiviral, and enzyme inhibitory activities. The introduction of an iodine atom at the 5-position of the indole ring critically influences the molecule's physicochemical properties, often enhancing its interaction with biological targets and leading to potent pharmacological effects. This technical guide provides a comprehensive overview of the biological activities of 5-iodoindole derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to facilitate further research and drug development.

Anticancer Activity

5-Iodoindole derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, inhibition of key enzymes involved in cell proliferation and survival, and disruption of microtubule dynamics.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 5-iodoindole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID/Reference | Derivative Class | Cancer Cell Line | IC50 (µM) |

| 5-Iodoindole | Indole | Not Specified | Data not available |

| Arylthioindole with 5-Iodo substitution | Arylthioindole | MCF-7 (Breast) | 0.013 |

| 5-Iodo-D-tryptophan | Tryptophan derivative | Not Specified | Cytotoxic |

| Substituted 5-iodoindolyl-1,3,4-thiadiazole | 1,3,4-Thiadiazole | PaCa2 (Pancreatic) | 1.5[1] |

| 1-Morpholinomethyl-5-nitroindole-3-N-(chlorophenyl)thiosemicarbazone (related nitro-indole) | Thiosemicarbazone | HOP-62 (Non-small cell lung) | <0.01 |

| N-Alkyl-5-iodo-isatins | Isatin | Various | Cytotoxic |

Note: Data for a broad range of 5-iodoindole derivatives is still emerging. The table includes data from closely related halogenated or substituted indoles to provide a comparative context.

Key Signaling Pathways in Anticancer Activity

Indole derivatives, including by extension 5-iodoindoles, are known to modulate several critical signaling pathways implicated in cancer progression.

1. PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Indole compounds have been shown to inhibit this pathway, leading to decreased cancer cell viability.[2]

2. Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a key anticancer strategy. Certain indole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Antiviral Activity

5-Iodoindole derivatives have also been investigated for their potential to combat various viral infections. Their mechanisms of antiviral action can include the inhibition of viral entry, replication, or key viral enzymes.

Quantitative Data Summary: Antiviral Activity

The following table presents the half-maximal effective concentration (EC50) values for some 5-iodoindole and related derivatives against different viruses.

| Compound ID/Reference | Derivative Class | Virus | EC50 (µM) |

| 5-Iodo-5'-amino-2',5'-dideoxyuridine | Nucleoside Analog | Herpes Simplex Virus | Active |

| 1-(2-deoxy-4-thio-β-d-ribofuranosyl)-5-iodouracil | Nucleoside Analog | Vaccinia Virus, Cowpox Virus | ~1 |

| Indole derivative 12e (related indole) | Indole-3-carboxamide | Hepatitis C Virus (HCV) | 1.1[3] |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole (related indole) | Indole-3-carboxylate | SARS-CoV-2 | 1.84[4] |

Enzyme Inhibition

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. 5-Iodoindole derivatives have shown promise as inhibitors of various enzymes, including kinases and others involved in disease progression.

Quantitative Data Summary: Enzyme Inhibition

This table summarizes the IC50 values of 5-iodoindole and related derivatives against specific enzyme targets.

| Compound ID/Reference | Derivative Class | Enzyme Target | IC50 (µM) |

| N-1, C-3 substituted indole (5a) | Indole | 5-Lipoxygenase (5-LOX) | 0.6[5] |

| 2-aryl-3-hydroxy-6-iodo-4H-chromen-4-one (3b) | Flavonol | Acetylcholinesterase (AChE) | 32.19[6] |

| 2-aryl-3-hydroxy-6-iodo-4H-chromen-4-one (3c) | Flavonol | Acetylcholinesterase (AChE) | 19.69[6] |

| Indole derivative 16 | Indole-based | SRC Kinase | 0.002[7] |

| Indole derivative 16 | Indole-based | EGFR Kinase | 1.026[7] |

Experimental Protocols

Synthesis of 5-Iodoindole Derivatives

A common method for the synthesis of 5-iodoindole is through the iodination of indole.

General Procedure for Iodination of Indole:

-

Dissolve indole in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add N-iodosuccinimide (NIS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for a specified time (e.g., 1-2 hours) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with sodium thiosulfate (B1220275) solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-iodoindole.

Further derivatization can be achieved through various reactions at the N-1, C-2, or C-3 positions of the 5-iodoindole core.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 5-iodoindole derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay

Protocol (using ADP-Glo™ Kinase Assay as an example):

-

Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and serial dilutions of the 5-iodoindole derivative in an appropriate kinase buffer.

-

Kinase Reaction: In a 96-well plate, add the kinase and the 5-iodoindole derivative. Initiate the reaction by adding the ATP/substrate mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

5-Iodoindole derivatives represent a versatile and promising scaffold in drug discovery. The available data indicates their potential as anticancer, antiviral, and enzyme inhibitory agents. The presence of the iodine atom at the 5-position offers a handle for further chemical modifications, allowing for the fine-tuning of their biological activity and pharmacokinetic properties through structure-activity relationship (SAR) studies.

Future research should focus on synthesizing and screening a broader library of 5-iodoindole derivatives to identify compounds with enhanced potency and selectivity for specific biological targets. In-depth mechanistic studies are also crucial to fully elucidate their modes of action and to identify novel therapeutic targets. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field. The continued exploration of 5-iodoindole chemistry holds the promise of delivering novel and effective therapeutic agents for a range of human diseases.

References

- 1. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of antiviral action of 5-iodouracil deoxyriboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Iodoindole: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key molecular scaffolds is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-iodoindole, a significant halogenated indole (B1671886) derivative.

Introduction to 5-Iodoindole

5-Iodoindole is a vital building block in synthetic organic chemistry and medicinal chemistry. The presence of the iodine atom at the 5-position of the indole ring provides a reactive handle for various cross-coupling reactions, enabling the synthesis of complex molecular architectures. A thorough characterization of its spectroscopic properties is essential for reaction monitoring, quality control, and structural elucidation of its derivatives.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for 5-iodoindole.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | N-H Stretch |

| ~3100-3000 | Aromatic C-H Stretch |

| ~1600-1450 | Aromatic C=C Stretch |

Note: The N-H stretching frequency is sensitive to hydrogen bonding and may vary with concentration and solvent.[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 243 | Molecular Ion [M]⁺ |

| Key Fragmentation | Loss of Iodine (I) |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data. The following are general protocols applicable to the analysis of 5-iodoindole.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of 5-iodoindole is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

¹H NMR Acquisition: A standard single-pulse experiment is used with a spectral width of 12-16 ppm. Typically, 16-64 scans are acquired with a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is performed with a spectral width of 200-240 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: Solid samples of 5-iodoindole can be prepared as a potassium bromide (KBr) pellet or as a mull in Nujol.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, and plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: The 5-iodoindole sample is introduced into the mass spectrometer. For volatile compounds, electron impact (EI) ionization is common.

-

Ionization: The sample is ionized, causing the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The general workflow for the synthesis and spectroscopic characterization of an indole derivative like 5-iodoindole involves a series of logical steps to ensure the purity and correct structural assignment of the compound.

References

5-Iodoindole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodoindole is a pivotal heterocyclic building block in organic synthesis, serving as a versatile precursor for a myriad of complex molecules with significant biological and material science applications. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of 5-iodoindole. It offers a compilation of its physicochemical and spectroscopic properties, detailed experimental protocols for its preparation, and illustrates its synthetic utility. This document is intended to be a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction and Historical Perspective

The indole (B1671886) scaffold is a ubiquitous motif in natural products and pharmaceuticals. The introduction of a halogen, particularly iodine, at the 5-position of the indole ring, unlocks a diverse range of chemical transformations, primarily through cross-coupling reactions. This makes 5-iodoindole a highly valuable intermediate in the synthesis of complex molecular architectures.

While a definitive "discovery" paper for 5-iodoindole is not readily apparent in the historical literature, its existence and synthesis were established by the mid-20th century. A notable early reference is a 1967 publication by A.E. Hydorn in The Journal of Organic Chemistry, which describes a "convenient synthesis" of 5-iodoindole, suggesting that earlier, perhaps less efficient, methods were already known.[1] Prior to this, a 1958 paper by G.D. Harvey in the Journal of the Chemical Society detailed the synthesis of 5-iodotryptophan, an amino acid derivative of 5-iodoindole, implying the precursor's availability. The development of synthetic methods has continued, with recent advancements focusing on more efficient and regioselective direct iodination techniques.[2][3][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of 5-iodoindole is essential for its application in synthesis and for the characterization of its derivatives.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆IN | [5] |

| Molecular Weight | 243.04 g/mol | [5] |

| Melting Point | 101-104 °C | |

| Appearance | Beige powder | |

| CAS Number | 16066-91-4 | [5] |

| InChI | 1S/C8H6IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |

| InChIKey | TVQLYTUWUQMGMP-UHFFFAOYSA-N | |

| SMILES | C1=CC2=C(C=C1I)C=CN2 |

Spectroscopic Data

| Technique | Data | Reference/Notes |

| ¹H NMR | Predicted chemical shifts (CDCl₃, 400 MHz): δ ~8.1 (br s, 1H, NH), ~7.9 (d, 1H, H4), ~7.4 (dd, 1H, H6), ~7.2 (t, 1H, H2), ~7.0 (d, 1H, H7), ~6.5 (t, 1H, H3) ppm. | Based on analysis of spectra of 5-bromoindole (B119039) and other 5-substituted indoles.[6] The electron-withdrawing iodine atom is expected to deshield adjacent protons. |

| ¹³C NMR | Predicted chemical shifts (CDCl₃, 100 MHz): δ ~136 (C7a), ~131 (C5), ~129 (C4), ~128 (C6), ~125 (C2), ~113 (C7), ~103 (C3), ~84 (C5-I) ppm. | Inferred from data for 5-iodoindole derivatives.[7] The carbon bearing the iodine (C5) will be significantly shifted. |

| Infrared (IR) | Characteristic peaks expected around 3400 cm⁻¹ (N-H stretch), 3100-3000 cm⁻¹ (aromatic C-H stretch), and in the fingerprint region below 1600 cm⁻¹ for the indole core. | General characteristics of indole derivatives.[7] |

| Mass Spectrometry (MS) | Expected [M]⁺ at m/z = 243.04. The isotopic pattern of iodine (¹²⁷I, 100%) will result in a single prominent molecular ion peak. | Calculated from the molecular formula. |

Synthesis of 5-Iodoindole

Several synthetic routes to 5-iodoindole have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Direct C5-H Iodination of Indole

A modern and efficient method involves the direct, regioselective iodination of the indole C5 position.[2][3][4]

Experimental Protocol:

-

Reagents: Indole, N-Iodosuccinimide (NIS), Boron trifluoride etherate (BF₃·OEt₂), Dichloromethane (B109758) (DCM).

-

Procedure:

-

To a solution of indole (1.0 mmol) in dichloromethane (5 mL) at room temperature, add N-Iodosuccinimide (1.0 mmol).

-

Slowly add boron trifluoride etherate (2.0 mmol) to the mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 5-iodoindole.

-

Sandmeyer Reaction from 5-Aminoindole (B14826)

The Sandmeyer reaction provides a classical route to 5-iodoindole from 5-aminoindole.[8][9][10] This multi-step process involves the diazotization of the amine followed by displacement with iodide.

Experimental Protocol:

-

Reagents: 5-Aminoindole, Hydrochloric acid (HCl), Sodium nitrite (B80452) (NaNO₂), Potassium iodide (KI).

-

Procedure:

-

Diazotization: Dissolve 5-aminoindole (1.0 mmol) in a mixture of concentrated hydrochloric acid and water at 0 °C. To this solution, add a solution of sodium nitrite (1.1 mmol) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

Iodination: In a separate flask, dissolve potassium iodide (1.5 mmol) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography or recrystallization to yield 5-iodoindole.

-

Halogen Exchange from 5-Bromoindole

5-Iodoindole can also be synthesized from the more readily available 5-bromoindole via a Finkelstein-type halogen exchange reaction.

Experimental Protocol:

-

Reagents: 5-Bromoindole, Sodium iodide (NaI), Copper(I) iodide (CuI), N,N'-Dimethylethylenediamine (DMEDA), Dioxane.

-

Procedure:

-

In a reaction vessel, combine 5-bromoindole (1.0 mmol), sodium iodide (2.0 mmol), and copper(I) iodide (0.1 mmol).

-

Add dioxane (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol) to the mixture.

-

Heat the reaction mixture at 110 °C for 24 hours under an inert atmosphere.

-

After cooling to room temperature, quench the reaction with aqueous ammonia (B1221849) and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain 5-iodoindole.

-

Synthetic Applications and Workflows

5-Iodoindole is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

Suzuki-Miyaura Coupling

A prominent application of 5-iodoindole is in the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 5-position.

Caption: Suzuki-Miyaura coupling of 5-iodoindole.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the 5-position, leading to precursors for various applications, including electronic materials and pharmaceuticals.

Caption: Sonogashira coupling of 5-iodoindole.

Conclusion

5-Iodoindole stands as a cornerstone intermediate in modern organic synthesis. Its accessibility through various synthetic routes, coupled with the reactivity of the C-I bond, ensures its continued importance in the construction of complex molecules. This guide has provided a detailed overview of its history, properties, synthesis, and applications, aiming to equip researchers with the necessary knowledge for its effective utilization in their scientific endeavors. The ongoing development of novel synthetic methods will undoubtedly expand the utility of this versatile building block in the years to come.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. 5-ヨウ化インドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. ht.bloomtechz.com [ht.bloomtechz.com]

- 9. Sandmeyer reaction [ns1.almerja.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

5-Iodoindole: A Privileged Scaffold in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Among its halogenated derivatives, 5-iodoindole has emerged as a particularly valuable building block for the development of novel therapeutic agents. The introduction of an iodine atom at the 5-position of the indole ring significantly influences the molecule's physicochemical properties, often enhancing its biological activity and providing a versatile handle for further chemical modifications.[3] This technical guide explores the potential applications of 5-iodoindole in medicinal chemistry, focusing on its role in the development of anticancer, anti-neurodegenerative, and antimicrobial agents.

Anticancer Applications

The indole scaffold is a well-established pharmacophore in oncology, with numerous derivatives demonstrating potent anticancer activity.[4][5] 5-iodoindole serves as a key intermediate in the synthesis of various anticancer agents, including kinase inhibitors, tubulin polymerization inhibitors, and modulators of crucial signaling pathways.

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] Indole derivatives have been successfully developed as kinase inhibitors, and the 5-iodo substitution can enhance their potency and selectivity.[1][6] For instance, derivatives of the multi-targeted tyrosine kinase inhibitor anlotinib, which features a substituted indole core, have shown efficacy against non-small cell lung cancer by targeting VEGFR, PDGFR, FGFR, and c-kit.[2]

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound | Target | Cancer Cell Line | IC50 | Reference |

| Indole Derivative 10b | EGFR, p53-MDM2 | A549 (Lung Carcinoma) | 12.0 nM | [3] |

| Indole Derivative 10b | K562 (Leukemia) | 10 nM | [3] | |

| Indole-thiophene 6a | Multiple | HT29 (Colon Carcinoma) | Nanomolar range | [5] |

| Indole-thiophene 6b | Multiple | HepG2 (Hepatocellular Carcinoma) | Nanomolar range | [5] |

| Chalcone-indole 12 | Tubulin | Multiple | 0.22 - 1.80 µM | [5] |

| 28-indole-betulin derivative | Not specified | MCF-7 (Breast Cancer) | Not specified (induces apoptosis) | [7] |

Tubulin Polymerization Inhibition

Microtubules are essential for cell division, making them an attractive target for anticancer drugs.[8] Several indole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8] The 5-iodoindole moiety can be incorporated into these structures to potentially enhance their activity.

Experimental Workflow: Synthesis of an Indole-Based Anticancer Agent

Caption: A generalized workflow for the synthesis and evaluation of 5-iodoindole-based anticancer candidates.

Applications in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[8][9] Indole derivatives have shown promise in targeting various pathological mechanisms underlying these conditions, including neuroinflammation and protein aggregation.[10][11]

Targeting Neuroinflammation

Chronic neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases.[12][13] Activated microglia and astrocytes release pro-inflammatory cytokines, leading to neuronal damage.[12] Indole-based compounds can modulate these inflammatory pathways.

Signaling Pathway: Microglial Activation in Neuroinflammation

Caption: 5-Iodoindole derivatives may inhibit the activation of microglia, reducing the release of pro-inflammatory cytokines and subsequent neuronal damage.

Table 2: Activity of Indole Derivatives in Neurodegenerative Disease Models

| Compound Class | Target | Bioactivity | Reference |

| Indole derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Nanomolar inhibition | [10] |

| Indole derivatives | Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B) | IC50 in µM range | [14] |

| Selenylated indolamides | Acetylcholinesterase (AChE) | Improved inhibition (in silico) | [15] |

Antimicrobial Applications

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[16] Indole and its derivatives have demonstrated significant antimicrobial and antibiofilm properties.[4][16] 5-iodoindole, in particular, has shown promising activity against clinically relevant pathogens.

Table 3: Antimicrobial Activity of 5-Iodoindole

| Compound | Organism | MIC | Reference |

| 5-Iodoindole | Acinetobacter baumannii (XDR) | 64 µg/mL | [16] |

| 5-Iodoindole | Escherichia coli | Strong bactericidal activity | [4] |

| 5-Iodoindole | Staphylococcus aureus | Strong bactericidal activity | [4] |

Experimental Protocols

General Procedure for the Synthesis of 5-Iodoindole Derivatives

A common method for the synthesis of 5-iodoindole derivatives involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck coupling, using 5-iodoindole as the starting material.

Materials:

-

5-Iodoindole

-

Appropriate coupling partner (e.g., terminal alkyne for Sonogashira, alkene for Heck)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (for Sonogashira)

-

Base (e.g., triethylamine, potassium carbonate)

-

Solvent (e.g., DMF, THF)

Procedure:

-

To a reaction vessel, add 5-iodoindole, the coupling partner, the palladium catalyst, and the base. For Sonogashira coupling, also add copper(I) iodide.

-

Degas the reaction mixture and purge with an inert gas (e.g., argon or nitrogen).

-

Add the solvent and heat the reaction to the appropriate temperature (typically 60-100 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

In Vitro Kinase Inhibition Assay

Materials:

-

Purified kinase enzyme

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (adenosine triphosphate)

-

5-iodoindole derivative (test compound)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the 5-iodoindole derivative in the assay buffer.

-

In a microplate, add the kinase enzyme, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the enzyme for a specific period.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

Bacterial strain

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

5-iodoindole

-

96-well microtiter plate

-

Incubator

Procedure:

-

Prepare a bacterial suspension and adjust its density to a 0.5 McFarland standard.

-

Prepare serial twofold dilutions of 5-iodoindole in CAMHB in a 96-well microtiter plate.[16]

-

Inoculate each well with the bacterial suspension.[16]

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[16]

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

Conclusion

5-Iodoindole is a versatile and valuable scaffold in medicinal chemistry with demonstrated potential in the development of anticancer, anti-neurodegenerative, and antimicrobial agents. Its unique properties and synthetic accessibility make it an attractive starting point for the design and synthesis of novel drug candidates. Further exploration of the structure-activity relationships of 5-iodoindole derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. news-medical.net [news-medical.net]

- 10. Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. Rational Design and Greener Synthesis of Selenylated Indolamides as Potential Anti-Alzheimer’s Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

5-Iodoindole: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 5-iodoindole (CAS No: 16066-91-4), a key intermediate in various chemical syntheses. Due to the limited availability of comprehensive toxicological data, a cautious approach is paramount when handling this compound. This guide summarizes available data, outlines safe handling protocols, and provides emergency procedures to ensure the well-being of laboratory personnel.

Hazard Identification and Classification

5-Iodoindole is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is categorized as follows:

-

Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]

-

Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

-

P264: Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of 5-iodoindole is presented below. A significant portion of data is not available, underscoring the need for careful handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆IN | [1][2][3] |

| Molecular Weight | 243.04 g/mol | [1][3] |

| Appearance | Powder | [1] |

| Color | Beige / Pale brown | [1][2] |

| Melting Point | 101-104 °C (lit.) | [7] |

| Boiling Point | No data available | [1] |

| Water Solubility | No information available | [1][2] |

| Vapor Pressure | No data available | [2] |

| Density | No data available | [1] |

| Odor | No information available | [1][2] |

Toxicological Information

The toxicological properties of 5-iodoindole have not been thoroughly investigated.[1] The available information focuses on its irritant properties.

| Toxicological Endpoint | Data | Reference(s) |

| Acute Toxicity | No data available | [1][2] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1][2][3] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [1][2][3] |

| Respiratory Sensitization | No data available | [2] |

| Skin Sensitization | No data available | [2] |

| Germ Cell Mutagenicity | No data available | [1][2] |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC. | [1][8] |

| Reproductive Toxicity | No data available | [1][2] |

| STOT - Single Exposure | Category 3 (May cause respiratory irritation); Target Organ: Respiratory system. | [1][2][4] |

| STOT - Repeated Exposure | No data available | [1][2] |

| Aspiration Hazard | No data available | [1] |

Experimental Protocols: Safe Handling Procedures

Adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

4.1. Engineering Controls

-

Work with 5-iodoindole should be conducted in a well-ventilated area.[5]

-

A certified chemical fume hood is required for all procedures that may generate dust or aerosols.[9]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]

-

Skin and Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.[1]

-

Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 (US) or P1 (EU EN 143) particle respirator.[1][4]

4.3. General Handling

-

Avoid all personal contact, including inhalation of dust.[5]

-

Avoid formation of dust and aerosols.[1]

-

Do not eat, drink, or smoke in areas where 5-iodoindole is handled.[5]

-

Wash hands thoroughly before breaks and at the end of the workday.[1]

-

Keep containers securely sealed when not in use.[5]

4.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Some sources recommend refrigeration.[2]

-

The compound is light-sensitive; protect from light.[2]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1][2]

-

Conditions to Avoid: Excess heat, formation of dust, and exposure to light.[2]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1][2]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may form, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[1][2]

Emergency and First Aid Procedures

Experimental Workflow for Emergency Response

Caption: Emergency response workflow for 5-iodoindole exposure.

-

Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[1]

Spills and Disposal

Logical Flow for Spill Management

Caption: Step-by-step procedure for managing a 5-iodoindole spill.

-

Spill Response:

-

Ensure adequate ventilation and evacuate personnel to safe areas.[1]

-

Wear appropriate personal protective equipment as detailed in Section 4.2.[1]

-

Prevent the product from entering drains.[1]

-

For dry spills, pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]

-

-

Waste Disposal:

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 5-Iodo-1H-indole | C8H6IN | CID 2782313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-碘吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 5-Iodoindole 97 16066-91-4 [sigmaaldrich.com]

- 7. 5-IODOINDOLE | 16066-91-4 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 5-Iodoindole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-iodoindole, a key intermediate in pharmaceutical and agrochemical research.[1][2] While specific quantitative solubility data for 5-iodoindole is not extensively documented in publicly available literature, this document outlines the predicted solubility trends based on its chemical structure, provides detailed experimental protocols for determining its solubility, and offers a framework for the systematic presentation of solubility data.

Introduction to 5-Iodoindole

5-Iodoindole (CAS No: 16066-91-4) is a solid, beige powder with a molecular weight of 243.04 g/mol and a melting point of 101-104 °C.[1][3][4][5][6] Its chemical structure, featuring an indole (B1671886) ring substituted with an iodine atom at the 5-position, makes it a valuable building block in organic synthesis. The presence of the iodine atom allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. Understanding the solubility of 5-iodoindole in common organic solvents is critical for its effective use in synthesis, purification, and formulation development.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of 5-iodoindole can be predicted in various common organic solvents. The indole moiety provides a degree of polarity and the capacity for hydrogen bonding via the N-H group, while the iodinated benzene (B151609) ring contributes to its nonpolar character.

A qualitative prediction of solubility is presented in the table below. It is anticipated that 5-iodoindole will exhibit good solubility in polar aprotic and moderately polar solvents, and lower solubility in nonpolar and highly polar protic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderately Soluble | The indole N-H group can act as a hydrogen bond donor to the alcohol's oxygen, while the overall nonpolar character of the molecule limits high solubility. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polar carbonyl group of the ketone can act as a hydrogen bond acceptor for the indole N-H. |

| Esters | Ethyl acetate | Soluble | The polar ester group can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers can act as hydrogen bond acceptors, but their lower polarity compared to ketones and esters may result in slightly lower solubility. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble | The nonpolar aromatic ring of the solvents can interact with the benzene ring of 5-iodoindole via van der Waals forces, but the polar N-H group will limit solubility. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Very Soluble | These solvents are strong hydrogen bond acceptors and have high dielectric constants, making them excellent solvents for a wide range of organic compounds. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, standardized experimental methods should be employed. The following sections detail the protocols for two common and reliable methods for determining the thermodynamic solubility of a solid compound in an organic solvent.

The shake-flask method is considered the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid solute with the solvent until a saturated solution is formed.

Experimental Workflow:

Caption: Workflow for the Shake-Flask Gravimetric Method.

Detailed Protocol:

-

Preparation: Add an excess amount of solid 5-iodoindole to a vial containing a known volume of the desired organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or rotator. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Sample Aliquoting: Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed, clean, and dry vial.

-

Solvent Evaporation: Remove the solvent from the vial by evaporation, for example, using a rotary evaporator, a vacuum centrifuge, or a gentle stream of nitrogen.

-

Drying and Weighing: Dry the vial containing the solid residue in a vacuum oven until a constant weight is achieved. Record the final weight of the vial and residue.

-

Calculation: The solubility is calculated by subtracting the initial weight of the vial from the final weight to determine the mass of the dissolved 5-iodoindole, and then dividing by the volume of the aliquot taken.

This method is highly accurate and requires a smaller amount of substance compared to the gravimetric method. It involves creating a calibration curve and then determining the concentration of the saturated solution.

Experimental Workflow:

References

The Versatile C-I Bond: A Technical Guide to the Reactivity of 5-Iodoindole

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization of the indole nucleus is a key strategy in drug discovery, and among the various substituted indoles, 5-iodoindole stands out as a particularly versatile building block. The carbon-iodine (C-I) bond at the 5-position offers a highly reactive handle for a multitude of chemical transformations, primarily driven by transition-metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the reactivity of the C-I bond in 5-iodoindole, offering insights into its application in the synthesis of complex molecules relevant to drug development.

The Nature of the C-I Bond in 5-Iodoindole

The reactivity of haloindoles in palladium-catalyzed cross-coupling reactions follows the general trend of I > Br > Cl.[1] The C-I bond is the longest and weakest among the carbon-halogen bonds, making 5-iodoindole the most reactive of the common 5-haloindoles. This enhanced reactivity allows for coupling reactions to proceed under milder conditions, often requiring lower temperatures and less forcing catalyst systems compared to its bromo and chloro counterparts.[1] This feature is particularly advantageous when dealing with sensitive functional groups commonly found in complex drug-like molecules.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The C-I bond in 5-iodoindole is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions provide a powerful platform for the synthesis of diverse libraries of 5-substituted indoles for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of 5-iodoindole, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

Table 1: Suzuki-Miyaura Coupling of 5-Iodoindole with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 91-99 | [2] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | Dioxane/H₂O | 100 | >80 | [3] |

| 3 | 3-Pyridylboronic acid | P1 Precatalyst (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 95 | [2] |

| 4 | 2-Benzofuranylboronic acid | P1 Precatalyst (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 92 | [2] |

Note: Yields are often reported for analogous bromoindoles, but iodoindoles are expected to react with similar or higher efficiency under these or milder conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of 5-iodoindole (1.0 mmol), the corresponding arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol) is placed in a reaction vessel. A suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is added, and the mixture is degassed and purged with an inert gas (e.g., argon or nitrogen). The reaction is then heated to the desired temperature (typically 60-100 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2][4]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 5-iodoindole.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl groups at the 5-position of the indole ring, which are valuable functionalities for further transformations in drug synthesis.[5] The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Table 2: Sonogashira Coupling of 5-Iodoindole with Terminal Alkynes

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (2) | Et₃N | Acetonitrile | Reflux | High | |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | Reflux | High | |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | - | Diisopropylamine | DMF | 100 | Moderate | [5] |

Note: While some protocols specify bromoindoles, the higher reactivity of 5-iodoindole allows for efficient coupling, often under milder conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of 5-iodoindole (1.0 mmol) and a terminal alkyne (1.1-1.5 mmol) in a suitable solvent (e.g., triethylamine (B128534) or DMF), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are added.[1][5] The reaction mixture is degassed and stirred under an inert atmosphere at room temperature or with heating (e.g., 60-100 °C) until the starting material is consumed. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[5]

Caption: Catalytic cycles for the Sonogashira coupling of 5-iodoindole.

Heck Reaction: Vinylation of the Indole Core

The Heck reaction enables the formation of a new C-C bond between 5-iodoindole and an alkene, leading to the synthesis of 5-vinylindoles. These products are valuable intermediates for further functionalization.

Table 3: Heck Reaction of 5-Iodoindole with Alkenes

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Allyl alcohol | Pd(OAc)₂ (5) / PPh₃ (10) | Ag₂CO₃ | DMF | 80-100 | Moderate | |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) / P(o-tolyl)₃ (2) | Et₃N | Acetonitrile | 100 | High | [6] |

| 3 | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | Good | [7] |

Experimental Protocol: General Procedure for the Heck Reaction

In a typical procedure, 5-iodoindole (1.0 equiv), an alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv) are combined in an anhydrous solvent (e.g., DMF or acetonitrile) under an inert atmosphere.[8] The reaction mixture is heated to the required temperature (typically 80-120 °C) and monitored until completion. After cooling, the mixture is worked up by dilution with an organic solvent and washing with aqueous solutions. The product is then isolated and purified by column chromatography.[8]

Caption: A typical experimental workflow for the Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Applied to 5-iodoindole, it allows for the introduction of a diverse range of primary and secondary amines at the 5-position, a crucial transformation in the synthesis of many biologically active compounds.

Table 4: Buchwald-Hartwig Amination of 5-Iodoindole with Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 80 | High | [9][10] |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-Amyl alcohol | 100 | High | [11] |

| 3 | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | Toluene | 110 | High | [10] |

Note: The choice of ligand is critical and depends on the nature of the amine. Iodoindoles generally react more readily than bromoindoles.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction vessel is charged with 5-iodoindole (1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv). The vessel is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene or dioxane) is added, followed by the amine (1.1-1.5 equiv). The reaction is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed. The reaction mixture is then cooled, diluted with a solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[10]

Caption: Logical relationship of components in Buchwald-Hartwig amination.

C-H Activation and Other Transformations

While cross-coupling reactions are the most prominent applications, the C-I bond can also influence other transformations. For instance, the presence of a halogen at the 5-position can direct C-H activation at other positions of the indole ring.[12] Furthermore, the iodo group can be transformed into other functionalities through reactions such as lithium-halogen exchange, opening up alternative synthetic pathways.

Conclusion

5-Iodoindole is a highly valuable and reactive building block in modern organic synthesis, particularly for applications in drug discovery and development. The C-I bond serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The high reactivity of the C-I bond allows these transformations to proceed under mild conditions with high efficiency, providing access to a vast chemical space of 5-substituted indoles. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to leverage the unique reactivity of 5-iodoindole in the synthesis of novel and complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

5-Iodoindole: A Strategic Building Block for the Synthesis of Bioactive Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus is a privileged scaffold in a vast array of natural products and pharmacologically active compounds. Among the various functionalized indoles, 5-iodoindole has emerged as a particularly versatile and valuable building block in the total synthesis of complex natural products. Its strategic importance lies in the reactivity of the carbon-iodine bond, which serves as a handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the application of 5-iodoindole in the synthesis of bioactive natural products, with a focus on key synthetic strategies, detailed experimental protocols, and the biological implications of the resulting molecules.

The Role of 5-Iodoindole in Cross-Coupling Reactions

The C-I bond at the 5-position of the indole ring is particularly amenable to transition-metal-catalyzed cross-coupling reactions. This has made 5-iodoindole a favored precursor for the introduction of diverse substituents at this position, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling